molecular formula C7H7BrO2S B12287722 Methyl 2-bromothiophene-4-acetate

Methyl 2-bromothiophene-4-acetate

Cat. No.: B12287722
M. Wt: 235.10 g/mol
InChI Key: NZOUIZBQVGRRPE-UHFFFAOYSA-N
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Description

Methyl 2-bromothiophene-4-acetate is an organic compound with the molecular formula C7H7BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromothiophene-4-acetate can be synthesized through several methods. One common approach involves the bromination of methyl thiophene-4-acetate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromothiophene-4-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like magnesium in dry ether for Grignard reactions.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of various substituted thiophenes.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Methyl 2-bromothiophene-4-acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromothiophene-4-acetate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the thiophene ring and the boronic acid .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chlorothiophene-4-acetate
  • Methyl 2-iodothiophene-4-acetate
  • Methyl 2-fluorothiophene-4-acetate

Uniqueness

Methyl 2-bromothiophene-4-acetate is unique due to the presence of the bromine atom, which makes it more reactive in certain types of chemical reactions, such as coupling reactions. This reactivity can be advantageous in organic synthesis, allowing for the formation of complex molecules under milder conditions compared to its chloro or iodo counterparts .

Properties

Molecular Formula

C7H7BrO2S

Molecular Weight

235.10 g/mol

IUPAC Name

methyl 2-(5-bromothiophen-3-yl)acetate

InChI

InChI=1S/C7H7BrO2S/c1-10-7(9)3-5-2-6(8)11-4-5/h2,4H,3H2,1H3

InChI Key

NZOUIZBQVGRRPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CSC(=C1)Br

Origin of Product

United States

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